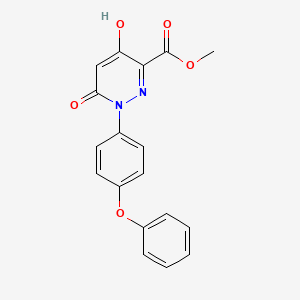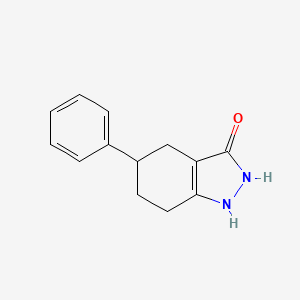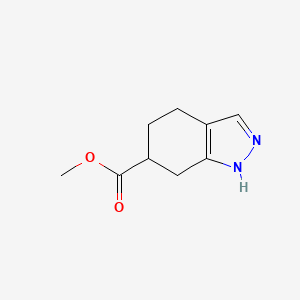
methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate
Overview
Description
Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring.
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, have been found to exhibit a wide variety of biological properties .
Mode of Action
Indazole derivatives have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives have been associated with a variety of biological activities, suggesting they may impact multiple pathways .
Result of Action
Indazole derivatives have been associated with a variety of biological activities, suggesting they may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . Additionally, this compound has been found to interact with matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . The inhibition of MMPs by this compound can contribute to its anti-inflammatory and anticancer properties.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In immune cells, this compound has been shown to modulate cell signaling pathways involved in inflammation and immune responses . By inhibiting COX-2 and reducing the production of pro-inflammatory mediators, this compound can decrease the activation and recruitment of immune cells to sites of inflammation . In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis through its interactions with MMPs and other signaling molecules . Furthermore, this compound can influence cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules and its effects on enzyme activity and gene expression. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can inhibit the activity of MMPs by binding to their active sites and preventing the degradation of extracellular matrix components . These interactions contribute to the anti-inflammatory and anticancer properties of the compound. Furthermore, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins involved in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure and the specific cellular context. Long-term exposure to this compound has been found to result in sustained inhibition of COX-2 and MMP activity, leading to prolonged anti-inflammatory and anticancer effects . Additionally, the compound’s impact on gene expression and cellular metabolism can persist over extended periods, contributing to its therapeutic potential .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to effectively inhibit COX-2 and MMP activity, resulting in anti-inflammatory and anticancer effects without significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interactions with other enzymes and proteins involved in cellular metabolism and detoxification processes . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound has been found to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . By influencing the activity of these enzymes, this compound can affect the metabolic flux and levels of metabolites in cells . Additionally, this compound can interact with other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, further influencing cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with organic anion transporters, which facilitate its uptake into cells and its distribution to different cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its bioavailability and distribution in tissues . The localization and accumulation of this compound in specific tissues can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to the cytoplasm and nucleus of cells, where it can interact with various biomolecules and exert its effects . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications that direct its localization . Additionally, the subcellular distribution of this compound can influence its interactions with enzymes, proteins, and other biomolecules, further modulating its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones or aldehydes. For instance, the reaction of a hydrazine hydrate with a cyclic ketone in the presence of an acid catalyst can yield the desired indazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylate derivatives, while reduction can produce more saturated indazole compounds .
Scientific Research Applications
Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-indazole-6-carboxylate
- 4,5,6,7-Tetrahydro-1H-indazole
- Indole derivatives
Uniqueness
Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is unique due to its specific structure, which combines the indazole ring with a carboxylate ester group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-7-5-10-11-8(7)4-6/h5-6H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXZEBSPOSHKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354953-56-2 | |
| Record name | methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


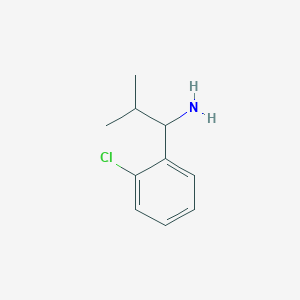
![N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B1463971.png)
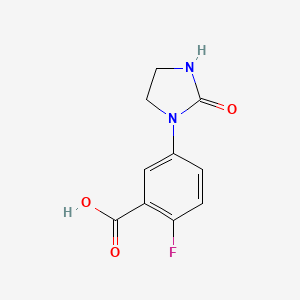
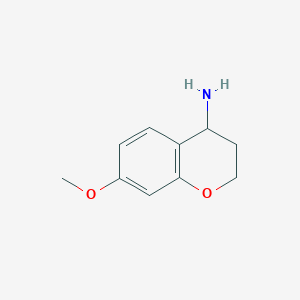
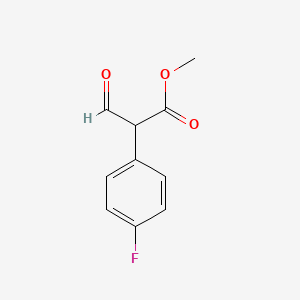
![1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine](/img/structure/B1463977.png)

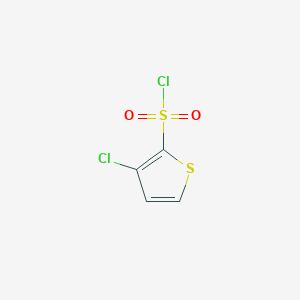
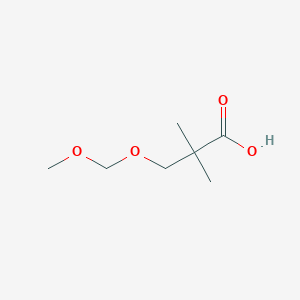
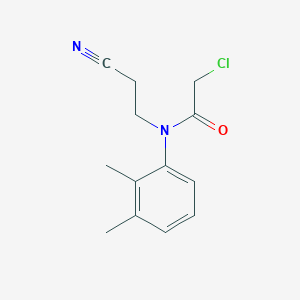
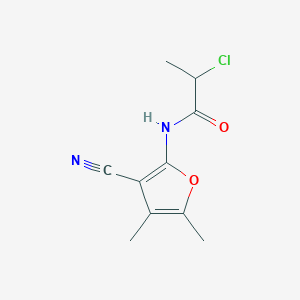
![5-Methyl-1h-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1463986.png)
